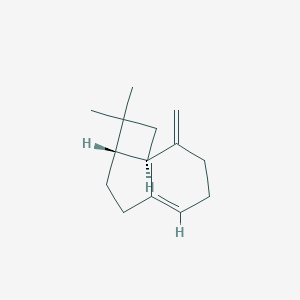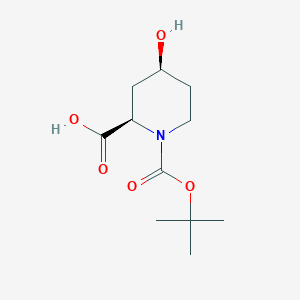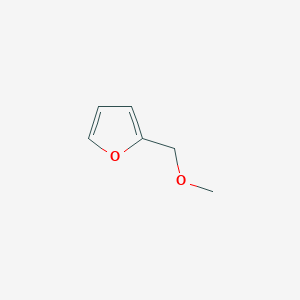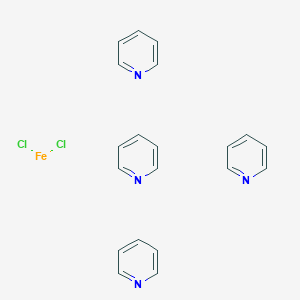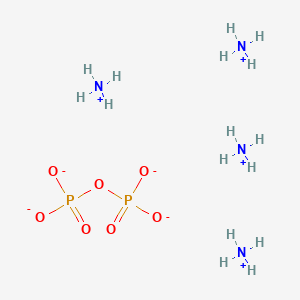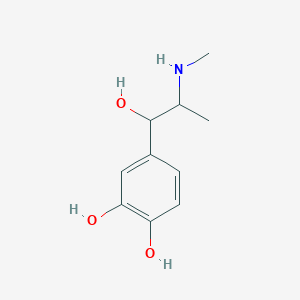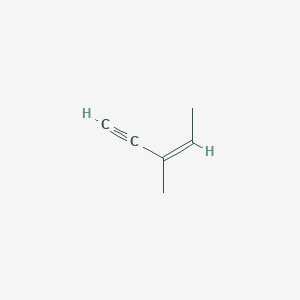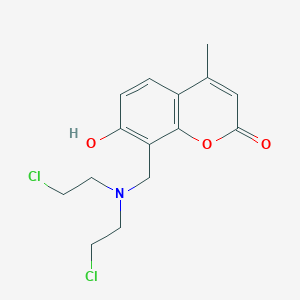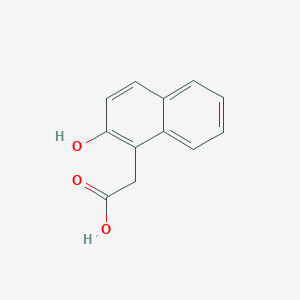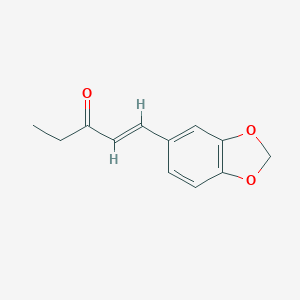
1-(3,4-Methylenedioxyphenyl)-1-penten-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1-(3,4-Methylenedioxyphenyl)-1-penten-3-one” is a chemical compound that is structurally similar to 3,4-Methylenedioxyphenylpropan-2-one (MDP2P or PMK), which is a precursor in the chemical synthesis of the methylenedioxyphenethylamine (MDxx) class of compounds . The formal (IUPAC) name is 1-(2 H -1,3-Benzodioxol-5-yl)propan-2-one .
Synthesis Analysis
MDP2P can be prepared by two different routes: by oxidizing isosafrole in an acid medium and by 1-(3,4-methylenedioxyphenyl)-2-nitropropene reduction . The final product, MDP2P, is subjected to GC/MS analysis . The intermediates and reaction by-products were identified and the ‘route specific’ impurities were established .Molecular Structure Analysis
The molecular formula of MDP2P is C10H10O3 . The IUPAC Standard InChI is InChI=1S/C10H10O3/c1-7(11)4-8-2-3-9-10(5-8)13-6-12-9/h2-3,5H,4,6H2,1H3 .Chemical Reactions Analysis
The reaction of 1-(3,4-methylenedioxyphenyl)-propan-2-one with 40% aqueous methylamine, NaOH, and NaBH4 results in a product with a peak area of 81.04%, and the starting material is undetected .Physical And Chemical Properties Analysis
MDP2P is a yellowish-green liquid with a density of 1.211 g/cm3 . It has a boiling point of 290 °C (554 °F; 563 K) .Safety And Hazards
Future Directions
properties
IUPAC Name |
(E)-1-(1,3-benzodioxol-5-yl)pent-1-en-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c1-2-10(13)5-3-9-4-6-11-12(7-9)15-8-14-11/h3-7H,2,8H2,1H3/b5-3+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIHLSOAEMNBULL-HWKANZROSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C=CC1=CC2=C(C=C1)OCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)/C=C/C1=CC2=C(C=C1)OCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Methylenedioxyphenyl)-1-penten-3-one | |
CAS RN |
10354-27-5 |
Source


|
| Record name | 1-Penten-3-one, 1-(1,3-benzodioxol-5-yl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010354275 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




